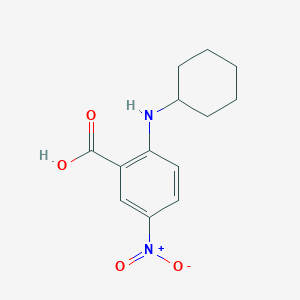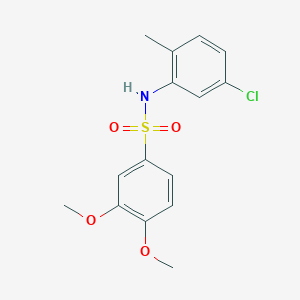
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in imaging and treatment of neurological disorders. DPA-714 is a ligand for the translocator protein (TSPO), which is involved in the regulation of neuroinflammation and oxidative stress.
Mécanisme D'action
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide binds to TSPO, which is located in the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide binding to TSPO results in the inhibition of neuroinflammation and oxidative stress, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has been shown to have anti-inflammatory and antioxidant effects in animal models of neurological disorders. It reduces the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the neuroinflammatory response. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide also increases the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, which allows for accurate imaging and detection of neuroinflammation and oxidative stress. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has limitations, such as its short half-life and rapid clearance from the body, which can affect its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide in scientific research. One potential application is in the development of new imaging techniques for the early detection and diagnosis of neurological disorders. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide can also be used as a therapeutic agent for the treatment of neuroinflammatory and oxidative stress-related disorders. Further studies are needed to determine the optimal dosage and administration of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide for these applications. Additionally, the development of new TSPO ligands with improved pharmacokinetic properties can enhance the effectiveness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide in vivo.
Méthodes De Synthèse
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzamide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide has been extensively studied for its potential use in imaging and treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO expression is upregulated in activated microglia and astrocytes, which are involved in neuroinflammation and oxidative stress. Therefore, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-iodobenzamide can be used as a marker for neuroinflammation and oxidative stress in these disorders.
Propriétés
Formule moléculaire |
C18H16IN3O2 |
|---|---|
Poids moléculaire |
433.2 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iodobenzamide |
InChI |
InChI=1S/C18H16IN3O2/c1-12-16(20-17(23)14-10-6-7-11-15(14)19)18(24)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,23) |
Clé InChI |
GBVBZZJDOHOSFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)


![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
